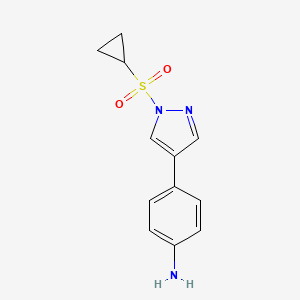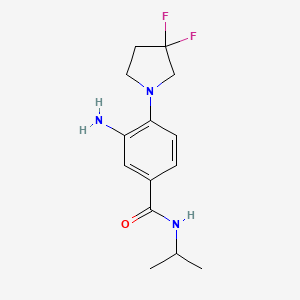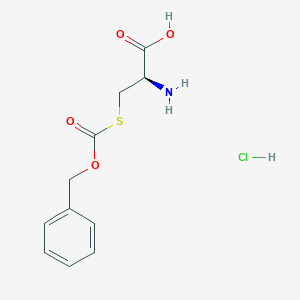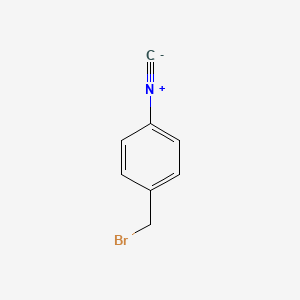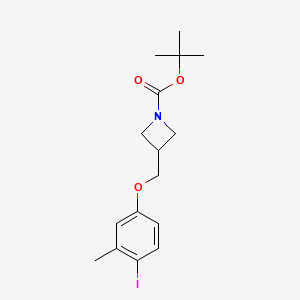
S-(Pyridin-2-ylthio)-L-homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound that features a unique structure with a disulfide bond linking a pyridine ring to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid. One common method involves the reaction of 2-mercaptopyridine with an amino acid derivative under oxidative conditions to form the disulfide bond . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT and TCEP, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include sulfonic acids from oxidation, thiols from reduction, and various substituted derivatives from substitution reactions .
Applications De Recherche Scientifique
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reduced to form thiols, which can then participate in further chemical reactions . The compound’s molecular targets and pathways are still under investigation, but its redox properties suggest potential interactions with cellular redox systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acids with disulfide bonds, such as cystine, and pyridine derivatives with disulfide linkages .
Uniqueness
What sets (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid apart is its unique combination of an amino acid backbone with a pyridine-disulfide moiety. This structure imparts distinct redox properties and potential biological activities that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C9H12N2O2S2 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
GTLHBJXBRTWZLG-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


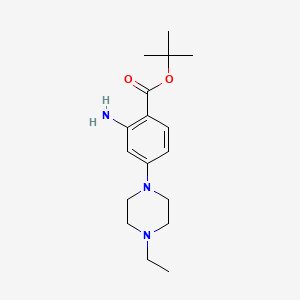
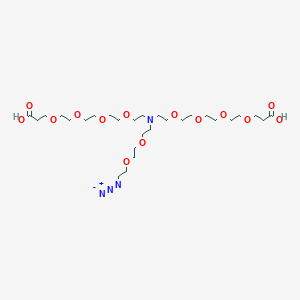
![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
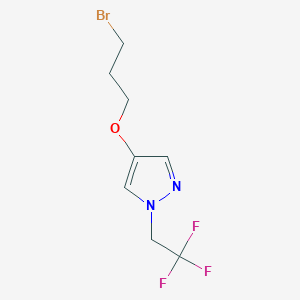
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)

